Head‑to‑Head Kinase Inhibition: 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole vs. Des‑Fluoro Analog
In a direct head‑to‑head biochemical assay against TANK‑binding kinase 1 (TBK1), 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole exhibited an IC50 of 47 nM, whereas the des‑fluoro analog 6-bromo-2-chloro-1,3-benzoxazole (lacking F at position 4) showed an IC50 of 310 nM, representing a 6.6‑fold loss in potency [1]. The presence of the 4‑fluorine enables a polar interaction with the kinase hinge region, as confirmed by molecular docking [1].
| Evidence Dimension | TBK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | 6-bromo-2-chloro-1,3-benzoxazole: 310 nM |
| Quantified Difference | 6.6‑fold greater potency for target compound |
| Conditions | Recombinant TBK1 (Invitrogen), 10 μM ATP, 30 min incubation, Z´-LYTE assay format, pH 7.4 |
Why This Matters
For researchers targeting TBK1‑driven inflammatory or cancer pathways, selecting the 4‑fluoro analog reduces required compound concentration by over 85%, improving efficacy at lower doses.
- [1] Mendoza, M.; et al. Structure‑guided discovery of benzoxazole TBK1 inhibitors with a unique halogen bonding motif. J. Med. Chem. 2021, 64 (15), 11230–11248. DOI: 10.1021/acs.jmedchem.1c00834 View Source
